(1-(4-(Trifluoromethoxy)phenyl)cyclopropyl)methanamine hydrochloride
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Overview
Description
(1-(4-(Trifluoromethoxy)phenyl)cyclopropyl)methanamine hydrochloride is a chemical compound with the molecular formula C11H12F3NO·HCl and a molecular weight of 267.68 g/mol This compound features a cyclopropyl group attached to a methanamine moiety, with a trifluoromethoxyphenyl group providing additional functionalization
Mechanism of Action
Target of Action
It’s worth noting that compounds containing a 4-(trifluoromethoxy)phenyl fragment have been used in the design of inhibitors of soluble epoxide hydrolase (seh), a promising target for therapy of hypertonia, tuberculosis, renal pathologies, and other diseases .
Mode of Action
It’s known that compounds with similar structures can participate in a variety of complex chemical reactions .
Biochemical Pathways
Compounds containing a 4-(trifluoromethoxy)phenyl group have been shown to inhibit soluble epoxide hydrolase (seh), which plays a role in the metabolism of arachidonic acid, a key player in inflammation and other physiological processes .
Result of Action
It’s known that compounds with similar structures can exhibit various activities, such as inhibiting seh .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(4-(Trifluoromethoxy)phenyl)cyclopropyl)methanamine hydrochloride typically involves the following steps:
Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Attachment of the Trifluoromethoxyphenyl Group:
Introduction of the Methanamine Group: The methanamine group is introduced through reductive amination, where an amine is formed by the reduction of an imine intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Common industrial methods include:
Batch Processing: Utilizing large reactors to carry out the cyclopropanation, nucleophilic substitution, and reductive amination steps sequentially.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1-(4-(Trifluoromethoxy)phenyl)cyclopropyl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methanamine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or other derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1-(4-(Trifluoromethoxy)phenyl)cyclopropyl)methanamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound can be used to study the effects of trifluoromethoxyphenyl groups on biological systems. It may serve as a probe to investigate enzyme interactions and receptor binding.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- (1-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride
- (1-(3,4-Dimethoxyphenyl)cyclopropyl)methanamine hydrochloride
- (1-(3-Chlorophenyl)cyclopropyl)methanamine hydrochloride
Uniqueness
(1-(4-(Trifluoromethoxy)phenyl)cyclopropyl)methanamine hydrochloride is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly valuable in research applications where such characteristics are desired.
Properties
IUPAC Name |
[1-[4-(trifluoromethoxy)phenyl]cyclopropyl]methanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO.ClH/c12-11(13,14)16-9-3-1-8(2-4-9)10(7-15)5-6-10;/h1-4H,5-7,15H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDOZXLHIVFHDKW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN)C2=CC=C(C=C2)OC(F)(F)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40672624 |
Source
|
Record name | 1-{1-[4-(Trifluoromethoxy)phenyl]cyclopropyl}methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40672624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1209685-75-5 |
Source
|
Record name | 1-{1-[4-(Trifluoromethoxy)phenyl]cyclopropyl}methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40672624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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